molecular formula C5H8O B1219378 4-Methyl-2,3-dihydrofuran CAS No. 34314-83-5

4-Methyl-2,3-dihydrofuran

Cat. No. B1219378
CAS RN: 34314-83-5
M. Wt: 84.12 g/mol
InChI Key: FWGYRFWKBWPRJD-UHFFFAOYSA-N
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Description

4-Methyl-2,3-dihydrofuran is a chemical compound with the molecular formula C5H8O . It has a molecular weight of 84.12 . The IUPAC name for this compound is 4-methyl-2,3-dihydrofuran .


Synthesis Analysis

2,3-Dihydrofurans, which include 4-Methyl-2,3-dihydrofuran, are intermediates in the Feist–Benary synthesis of furans from α-halogen ketones and β-dicarbonyl compounds . The 2,3-dihydrofuran ring can be synthesized by several methods, usually involving cyclization or cycloaddition reactions of carbonyl compounds using metal-containing catalysts .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2,3-dihydrofuran can be represented by the InChI code: 1S/C5H8O/c1-5-2-3-6-4-5/h4H,2-3H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Chemical Synthesis and Crystallographic Analysis

4-Methyl-2,3-dihydrofuran derivatives are utilized in chemical synthesis, such as in the creation of dihydrofuran carbonitrile derivatives. These compounds have been synthesized and analyzed using X-ray crystallography, demonstrating coordinated compliance with chloro-methyl and bromo-methyl exchange rules (Rajni Swamy et al., 2020). Such research expands the understanding of molecular structures and interactions in chemical compounds.

Potential in Biofuel Development

Research into dihydrofurans includes their evaluation as components in biofuels. For instance, studies on 2,5-dimethyltetrahydrofuran and related oxolanes suggest potential for clean-burning biofuel applications, though challenges such as intermediate aldehyde formation may exist (Simmie, 2012).

Catalytic Processes and Synthetic Utility

4-Methyl-2,3-dihydrofuran derivatives have shown utility in various catalytic processes and synthetic applications. For example, the synthesis of 4-bromo-2,3-dihydrofurans using Cu-catalyzed intramolecular cyclization illustrates their usefulness in creating non-aromatic heterocycles with coupling handles (An et al., 2021). Additionally, the use of 2-methyltetrahydrofuran (2-MeTHF) from renewable resources in organic synthesis highlights their environmental and industrial relevance (Pace et al., 2012).

Applications in Organic Chemistry

These compounds also find applications in organic chemistry, such as in the organocatalytic C(sp3)-H functionalization of dihydrofuran derivatives, demonstrating their role in creating biologically important substances (Shen et al., 2019). This exemplifies the versatility and importance of 4-methyl-2,3-dihydrofuran in synthesizing complex organic molecules.

Quantum Chemical Calculations

Furthermore, quantum chemical calculations have been employed to understand the thermal isomerization reactions of dihydrofuran derivatives, providing insights into their molecular behavior and reaction mechanisms (Brea et al., 2012).

Safety And Hazards

While specific safety and hazard information for 4-Methyl-2,3-dihydrofuran was not found in the search results, it’s important to handle all chemical compounds with care and use appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for detailed information .

properties

IUPAC Name

4-methyl-2,3-dihydrofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-5-2-3-6-4-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGYRFWKBWPRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187879
Record name 4-Methyl-2,3-dihydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2,3-dihydrofuran

CAS RN

34314-83-5
Record name 2,3-Dihydro-4-methylfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34314-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2,3-dihydrofuran
Source ChemIDplus
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Record name 4-Methyl-2,3-dihydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2,3-dihydrofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-METHYL-2,3-DIHYDROFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPC854280M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2,3-Dihydro-4-methylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
VV Zalesov, AP Kozlov - Russian journal of organic chemistry, 2002 - Springer
Ring cleavage in 4-methyl-5-phenyl-2,3-dihydrofuran-2,3-dione by the action of methanol and in 5-aryl-4-methyl-2,3-dihydrofuran-2,3-diones by the action of aniline and N-…
Number of citations: 4 link.springer.com
P Zenk, R Brinkman, L Gammal, V Penka, J Bresnahan… - Toxicology, 1990 - Elsevier
Alkylfurans inflict toxicity in several mammalian species to lung, liver and kidney. Organ specificity of the alkylfurans is a sensitive function of the nature of the alkyl group. To determine if …
Number of citations: 5 www.sciencedirect.com
D Bombos, S Velea, M Bombos, G Vasilievici, P Rosca - Revista de Chimie, 2016 - bch.ro
Hydrotreating of furfural was studied on two catalysts Ni-Co-Mo/γ-Al2O3 and respectively Ni-Co-Mo-Re/γAl2O3. Catalysts characterization where performed by determining the acid …
Number of citations: 2 bch.ro
NY Lisovenko, AN Maslivets, ZG Aliev - Russian journal of organic …, 2004 - Springer
Aroyl(quinoxalinyl)ketenes generated by thermolysis of 5-aryl-4-(3-arylquinoxalin-2-yl)-2,3-di-hydrofuran-2,3-diones act as dienes in [4 + 2]-cycloaddition at the carbonyl group of …
Number of citations: 9 link.springer.com
G Procida, C Lagazio, F Cateni, M Zacchigna… - Food science and …, 2020 - Springer
Nineteen samples of Arabica and 14 of Robusta coming from various plantation were analysed by dynamic headspace capillary gas chromatography–mass spectrometry to …
Number of citations: 16 link.springer.com
ES Vostrov, EV Leont'eva, OP Tarasova… - Russian journal of …, 2003 - Springer
Aroyl(phenyl)ketenes generated by thermolysis of 5-aryl-4-phenyl-2,3-dihydrofuran-2,3-diones undergo [4+2]-cyclodimerization to 3-aroyl-6-aryl-3,5-diphenyl-3,4-dihydro-2H-pyran-2,4-…
Number of citations: 15 link.springer.com
JC Paladini, RJ Crawford - Canadian Journal of Chemistry, 1974 - cdnsciencepub.com
The kinetics of the gas phase racemization and rearrangement of 2,3-diisopropenyloxirane have been determined. Comparison with the kinetic data for 2,3-divinyloxirane allows us to …
Number of citations: 3 cdnsciencepub.com
G Bouchoux, F Djazi, Y Hoppilliard… - Organic mass …, 1986 - Wiley Online Library
The protonation of 2,3‐ and 2,5‐dihydrofuran is examined in gas‐phase equilibrium proton transfer reactions conducted in an ion cyclotron resonance spectrometer. The …
M Kawakami, A Kobayashi - Journal of Agricultural and Food …, 1991 - ACS Publications
Volatile components of green mate and roasted mate produced in South America were analyzed by gas chromatography and gas chromatography/mass spectrometry. The aroma …
Number of citations: 98 pubs.acs.org
YJ Jo, IH Cho, CK Song, HW Shin… - Journal of Food …, 2011 - Wiley Online Library
In this study, 2 different extraction methods, namely solvent‐assisted flavor evaporation (SAFE) and solid‐phase microextraction (SPME), were employed to investigate the …
Number of citations: 105 ift.onlinelibrary.wiley.com

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